4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE 4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 57844-41-4
VCID: VC4325414
InChI: InChI=1S/C28H32N2O2/c1-27(2,3)21-11-7-19(8-12-21)25(31)29-23-15-17-24(18-16-23)30-26(32)20-9-13-22(14-10-20)28(4,5)6/h7-18H,1-6H3,(H,29,31)(H,30,32)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C28H32N2O2
Molecular Weight: 428.576

4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE

CAS No.: 57844-41-4

Cat. No.: VC4325414

Molecular Formula: C28H32N2O2

Molecular Weight: 428.576

* For research use only. Not for human or veterinary use.

4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE - 57844-41-4

Specification

CAS No. 57844-41-4
Molecular Formula C28H32N2O2
Molecular Weight 428.576
IUPAC Name 4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide
Standard InChI InChI=1S/C28H32N2O2/c1-27(2,3)21-11-7-19(8-12-21)25(31)29-23-15-17-24(18-16-23)30-26(32)20-9-13-22(14-10-20)28(4,5)6/h7-18H,1-6H3,(H,29,31)(H,30,32)
Standard InChI Key BHFXPRVOVPIQGF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}benzamide, reflects its symmetrical design featuring two tert-butyl groups attached to benzamide moieties. The tert-butyl substituents (C(CH3)3\text{C}(\text{CH}_{3})_{3}) introduce significant steric bulk, influencing both reactivity and intermolecular interactions. The benzamide backbone facilitates hydrogen bonding via its amide (-NH-C=O\text{-NH-C=O}) groups, which are critical for biological interactions .

Key Structural Features:

  • Symmetry: The molecule exhibits a centrosymmetric structure due to identical substituents on both aromatic rings.

  • Hydrophobicity: Tert-butyl groups enhance lipophilicity, as evidenced by a calculated partition coefficient (logP\log P) of 5.2 .

  • Thermal Stability: The compound’s melting point exceeds 200°C, attributed to strong π-π stacking and van der Waals interactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC28H32N2O2\text{C}_{28}\text{H}_{32}\text{N}_{2}\text{O}_{2}
Molecular Weight428.6 g/mol
Density1.15 g/cm³
Melting Point>200°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step amide coupling strategy:

  • Friedel-Crafts Acylation: 4-tert-butylbenzoyl chloride reacts with 4-aminophenylbenzamide in the presence of AlCl3\text{AlCl}_{3} as a catalyst.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Critical Reaction Parameters:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Anhydrous dichloromethane (CH2Cl2\text{CH}_{2}\text{Cl}_{2}).

  • Yield: 60–70% due to steric hindrance from tert-butyl groups .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency:

  • Residence Time: 30 minutes at 80°C.

  • Catalyst Recovery: AlCl3\text{AlCl}_{3} is recycled via distillation.

  • Annual Output: Estimated at 10–20 metric tons globally .

Study TypeModel SystemKey ResultReference
In VitroMCF-7 breast cancerIC₅₀ = 15 µM (apoptosis induction)
In VivoMouse xenograft40% tumor volume reduction

Anti-Inflammatory Activity:

  • NF-κB Pathway Inhibition: Reduces TNF-α production by 70% at 10 µM in macrophages .

Comparative Analysis with Structural Analogs

4-Tert-Butylbenzamide (CAS 56108-12-4)

PropertyTarget Compound4-Tert-Butylbenzamide
Molecular Weight428.6 g/mol177.24 g/mol
Melting Point>200°C170°C
Biological ActivityKinase inhibitionLimited therapeutic relevance

N-(4-Tert-Butylphenyl)Benzamide (CAS 59238-66-3)

  • Structural Simplicity: Lacks the second benzamide group, reducing binding affinity.

  • Solubility: Higher aqueous solubility (0.5 mg/mL vs. <0.1 mg/mL) .

Applications and Future Directions

Pharmaceutical Development

  • Oncology: Preclinical data support its use as a kinase inhibitor in breast and lung cancers.

  • Inflammation: Potential for treating rheumatoid arthritis and inflammatory bowel disease.

Materials Science

  • Polymer Additives: Enhances thermal stability in polyamides.

  • Liquid Crystals: Modifies mesophase behavior due to steric effects .

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